molecular formula C26H25N3O5 B2676678 Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-55-8

Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No. B2676678
CAS RN: 478246-55-8
M. Wt: 459.502
InChI Key: YWXUAJWEOQAAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two rings, unless it’s restricted by the presence of the other groups. The piperazine ring could also have different conformations .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution. The ester group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the ester could increase its solubility in polar solvents. The biphenyl and piperazine groups could contribute to its lipophilicity .

Scientific Research Applications

Synthesis of Polyamides

Research has demonstrated the synthesis of polyamides containing uracil and adenine through reactions involving similar compounds, showcasing their utility in creating materials with potential applications in biotechnology and materials science. For instance, polyamides derived from piperazine show solubility in water, indicating their potential for biomedical applications due to their biocompatible properties (Hattori & Kinoshita, 1979).

Antimicrobial Activities

Compounds structurally related to Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate have been investigated for their antimicrobial properties. Novel triazole derivatives synthesized from reactions involving related ester ethoxycarbonylhydrazones with primary amines, including piperazine, exhibited good or moderate activities against test microorganisms, suggesting the potential for developing new antimicrobial agents (Bektaş et al., 2007).

Pharmacological Effects

Research into optically active derivatives of similar compounds has provided insights into their pharmacological effects, such as antihypertensive effects on spontaneously hypertensive rats and the inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate. Such studies are crucial for understanding the molecular mechanisms of action and potential therapeutic applications of these compounds (Ashimori et al., 1991).

Enzyme Inhibition and Biofilm Disruption

Derivatives of Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate have shown promise in inhibiting bacterial biofilm formation and MurB enzymes, crucial for bacterial cell wall synthesis. Such findings underscore the potential of these compounds in developing treatments against bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its activity would depend on its ability to interact with biological targets such as proteins or DNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Standard safety precautions for handling chemicals should be followed .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its activity against different biological targets, studying its pharmacokinetics and pharmacodynamics, and eventually conducting clinical trials .

properties

IUPAC Name

methyl 3-nitro-4-[4-[2-oxo-2-(4-phenylphenyl)ethyl]piperazin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-34-26(31)22-11-12-23(24(17-22)29(32)33)28-15-13-27(14-16-28)18-25(30)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXUAJWEOQAAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.